molecular formula C7H13NO2 B13184629 2-Methoxy-1-(pyrrolidin-3-yl)ethan-1-one

2-Methoxy-1-(pyrrolidin-3-yl)ethan-1-one

Cat. No.: B13184629
M. Wt: 143.18 g/mol
InChI Key: YNDBIQUMSDLNRB-UHFFFAOYSA-N
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Description

2-Methoxy-1-(pyrrolidin-3-yl)ethan-1-one is an organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its biological activity and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(pyrrolidin-3-yl)ethan-1-one typically involves the reaction of pyrrolidine with methoxyacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbonyl carbon of methoxyacetyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the industrial process include dichloromethane and toluene, and the reaction is often carried out under an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(pyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-1-(pyrrolidin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(pyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-(pyrrolidin-3-yl)ethan-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. Its methoxy group and pyrrolidine ring make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-methoxy-1-pyrrolidin-3-ylethanone

InChI

InChI=1S/C7H13NO2/c1-10-5-7(9)6-2-3-8-4-6/h6,8H,2-5H2,1H3

InChI Key

YNDBIQUMSDLNRB-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1CCNC1

Origin of Product

United States

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